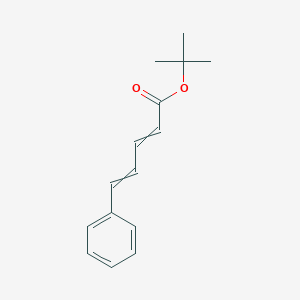

tert-Butyl 5-phenylpenta-2,4-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

120823-67-8 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl 5-phenylpenta-2,4-dienoate |

InChI |

InChI=1S/C15H18O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |

InChI Key |

UCCOJFOEINFVCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 5 Phenylpenta 2,4 Dienoate and Analogous Dienyl Esters

Classic Olefination Reactions

Classic olefination reactions provide a direct and reliable method for the formation of the carbon-carbon double bonds that constitute the dienyl ester backbone. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone protocols in this regard.

Wittig and Horner-Wadsworth-Emmons Protocols for Conjugated Diene Formation

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. organic-chemistry.orglibretexts.orgedubirdie.commasterorganicchemistry.com For the synthesis of tert-butyl 5-phenylpenta-2,4-dienoate, a plausible approach involves the reaction of cinnamaldehyde (B126680) with a stabilized ylide derived from a tert-butyl haloacetate. Stabilized ylides, those containing an electron-withdrawing group like an ester, typically favor the formation of the (E)-alkene, which is desirable for the target compound. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium (B103445) ylide. wikipedia.orgalfa-chemistry.com This reaction is renowned for its high (E)-selectivity in alkene formation, making it particularly suitable for synthesizing the target dienyl ester. wikipedia.org The reaction would involve the condensation of cinnamaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, followed by reaction with potassium tert-butoxide. The byproduct of the HWE reaction, a water-soluble phosphate (B84403) ester, is easily removed, simplifying purification. alfa-chemistry.com

A general representation of the HWE reaction for the synthesis of a dienyl ester is shown below:

Scheme 1: General Horner-Wadsworth-Emmons reaction for dienyl ester synthesis.

Optimization of Reaction Conditions for Dienyl Ester Synthesis

The stereochemical outcome and yield of both the Wittig and HWE reactions are highly dependent on the reaction conditions. For the Wittig reaction with stabilized ylides, the use of aprotic solvents and the absence of lithium salts generally favor the formation of the (E)-isomer. organic-chemistry.org

In the HWE reaction, several factors can be tuned to optimize the (E)-selectivity. Studies have shown that using potassium bases, such as potassium tert-butoxide, and conducting the reaction at room temperature or slightly elevated temperatures can enhance the formation of the (E)-isomer. wikipedia.org The choice of the phosphonate ester itself can also influence the reaction, with bulkier ester groups sometimes leading to higher selectivity.

Table 1: Representative Conditions for the Horner-Wadsworth-Emmons Synthesis of Dienyl Esters

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| Cinnamaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | >85 | >95:5 |

| Benzaldehyde | Diethyl 4-(tert-butoxy)-4-oxobut-2-enylphosphonate | KHMDS | THF | -78 to 20 | 75 | >98:2 |

| Substituted Benzaldehydes | Diethyl (tert-butoxycarbonylmethyl)phosphonate | NaOEt | EtOH | 25 | 80-95 | >90:10 |

Note: This table presents representative data compiled from various sources on HWE reactions for analogous systems.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers powerful and versatile alternatives for the construction of conjugated dienes, often with high levels of regio- and stereocontrol. Palladium-based catalysts are particularly prominent in this area.

Palladium(II)-Catalyzed C-H Activation and Functionalization for Dienyl Ester Formation

Palladium(II)-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. In the context of dienyl ester synthesis, this strategy could involve the direct coupling of an activated alkene with a suitable coupling partner. While direct C-H activation for the synthesis of this compound is not extensively documented, related transformations suggest its feasibility. For instance, the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a closely related and well-established method. nih.govresearchgate.netsctunisie.orgnih.gov

Cross-Coupling Approaches for Constructing the Dienyl Backbone

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are highly effective for the formation of C(sp²)-C(sp²) bonds and can be readily applied to the synthesis of the dienyl backbone of the target molecule. wikipedia.orglibretexts.orgorganic-chemistry.orgwikipedia.org

The Suzuki coupling typically involves the reaction of an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.orgwikipedia.org For the synthesis of this compound, one could envision the coupling of a styrylboronic acid with a tert-butyl 3-bromoacrylate or a related vinyl halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org A potential route would involve the reaction of a styrylzinc halide with a tert-butyl 3-bromoacrylate. Negishi couplings are often highly efficient and can proceed with excellent stereoselectivity.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions for Dienyl Ester Synthesis

| Coupling Reaction | Aryl/Vinyl Halide | Organometallic Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Heck | Iodobenzene | tert-Butyl acrylate (B77674) | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85 |

| Suzuki | (E)-β-Bromostyrene | (E)-3-(tert-Butoxycarbonyl)vinylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 |

| Negishi | (E)-β-Bromostyrene | (E)-3-(tert-Butoxycarbonyl)vinylzinc chloride | PdCl₂(dppf) | - | - | THF | 88 |

Note: This table presents representative data compiled from various sources on palladium-catalyzed cross-coupling reactions for analogous systems.

Sequential Hydrozirconation/Palladium-Catalyzed Processes

A powerful one-pot method for the synthesis of conjugated systems involves the sequential hydrozirconation of an alkyne followed by a palladium-catalyzed cross-coupling reaction. nih.gov In this approach, an alkyne, such as phenylacetylene, is first treated with Schwartz's reagent (Cp₂ZrHCl) to generate a vinylzirconocene intermediate with high stereoselectivity. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a suitable electrophile, such as tert-butyl acrylate, to furnish the desired dienyl ester. This method offers excellent control over the geometry of the newly formed double bond. While the direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the successful synthesis of analogous dienones strongly supports its applicability to dienyl esters. nih.gov

Esterification Techniques for Incorporating the tert-Butyl Moiety

The introduction of the sterically demanding tert-butyl group onto a carboxylic acid requires specific esterification methods due to the low reactivity of tert-butanol (B103910).

Direct Esterification and Transesterification Methods

Direct acid-catalyzed esterification of a carboxylic acid with tert-butanol is often inefficient. A more common and effective approach is the acid-catalyzed addition of the carboxylic acid to isobutene. justia.com This method is widely used for preparing tert-butyl esters. justia.com

Transesterification offers an alternative route, particularly when the parent carboxylic acid is sensitive or difficult to isolate. thieme-connect.com While many transesterification methods are not suitable for hindered alcohols like tert-butanol, the use of potassium tert-butoxide in diethyl ether can efficiently convert methyl or ethyl esters into their tert-butyl counterparts at ambient temperatures. thieme-connect.comresearchgate.net The success of this method relies on the high reactivity of potassium tert-butoxide and the insolubility of the resulting potassium methoxide, which drives the reaction forward. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous ether to maximize yields. thieme-connect.com

Lanthanum(III) isopropoxide has also been identified as a highly efficient catalyst for the chemoselective transesterification of various esters with primary, secondary, and tertiary alcohols, including tert-butanol. researchgate.net

| Method | Reagents | Conditions | Key Features |

| Acid-catalyzed addition | Carboxylic acid, Isobutene, Acid catalyst | Varies | Common industrial method. |

| Transesterification | Methyl/Ethyl ester, Potassium tert-butoxide | Diethyl ether, 0–20 °C | Mild conditions, good yields, sensitive to moisture. thieme-connect.com |

| Catalytic Transesterification | Ester, tert-butanol, Lanthanum(III) isopropoxide | Hydrocarbon solvents | High efficiency and chemoselectivity. researchgate.net |

Utilization of Carboxylic Acid Derivatives (e.g., acyl chlorides)

Acyl chlorides are highly reactive carboxylic acid derivatives that can be used to synthesize tert-butyl esters. The reaction of an acyl chloride with tert-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or dimethylaniline to scavenge the HCl produced, can yield the desired ester. orgsyn.org

Interestingly, the reverse reaction, the conversion of tert-butyl esters to acyl chlorides, can also be achieved. Treatment of a tert-butyl ester with thionyl chloride (SOCl₂) at room temperature selectively yields the corresponding acyl chloride in high yields. organic-chemistry.orgsci-hub.st This method is noteworthy for its selectivity, as other esters like methyl, ethyl, and benzyl (B1604629) esters remain largely unreactive under the same conditions. organic-chemistry.orgsci-hub.st This transformation is believed to be acid-promoted, with HCl playing a key role. organic-chemistry.org Similarly, reactions of tert-butyl esters with agents like α,α-dichlorodiphenylmethane in the presence of a catalyst like SnCl₂ can generate acyl chloride intermediates in situ, which can then react with alcohols or amines. researchgate.net

Stereoselective Synthesis of Dienyl Esters

The biological activity and physical properties of dienyl esters are often dependent on the geometry of the carbon-carbon double bonds. Therefore, controlling the (E/Z) isomerism is a critical aspect of their synthesis.

Control of (E/Z) Isomerism in Conjugated Diene Systems

Achieving specific (E/Z) configurations in conjugated dienes is a significant challenge in organic synthesis. nih.gov The thermodynamic stability generally favors the (E)-isomer, making the synthesis of the less stable (Z)-isomer particularly difficult. nih.govresearchgate.net

Several strategies have been developed to control the stereochemistry of conjugated dienes:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are classic methods for forming carbon-carbon double bonds. Modified HWE reagents, such as Still-Gennari phosphonates, can favor the formation of (Z)-olefins. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Stille and Suzuki couplings are powerful tools for constructing conjugated dienes with retention of the stereochemistry of the starting vinyl halides or organometallic reagents. mdpi.com

Ring-Closing Metathesis (RCM): Catalyst-controlled RCM has emerged as an effective method for the stereoselective synthesis of macrocyclic (E,Z)- or (Z,E)-dienoates. nih.govacs.org Molybdenum-based catalysts have shown high selectivity in these transformations. nih.govacs.org

Isomerization Reactions: Selective isomerization of a pre-existing diene can be used to obtain the desired stereoisomer. For example, dinuclear palladium(I) complexes have been shown to mediate the selective isomerization of (E)-1,3-dienes to their (Z)-isomers without the need for photoirradiation. researchgate.net Cobalt complexes have also been used to catalyze the isomerization of E/Z mixtures of 1,3-dienes to the (E) isomers with high stereoselectivity. organic-chemistry.org

| Method | Catalyst/Reagent | Selectivity | Reference |

| Ring-Closing Metathesis | Mo-based monoaryloxide pyrrolide complex | Z-selective for (E,Z)- or (Z,E)-dienoates | nih.govacs.org |

| Isomerization | Dinuclear Pd(I) complex | E to Z | researchgate.net |

| Isomerization | CoCl₂ with amido-diphosphine-oxazoline ligand | E/Z mixture to E | organic-chemistry.org |

| Cross-Coupling | Palladium catalysts (e.g., Stille, Suzuki) | Stereoretentive | mdpi.com |

Enantioselective Approaches for Chiral Dienoate Derivatives

When the dienoate derivative contains a chiral center, enantioselective synthesis becomes crucial. This is often achieved through the use of chiral catalysts or auxiliaries.

For instance, the catalytic asymmetric Mukaiyama-Michael addition of silyl (B83357) enol ethers to α,β-unsaturated carbonyl compounds is a well-established method for creating chiral 1,5-dicarbonyl compounds. nih.gov The use of chiral Lewis acids, such as copper(II) complexes with chiral ligands, can induce high enantioselectivity in the addition to α,β-unsaturated 2-acyl imidazoles, providing access to highly functionalized chiral diazoacetoacetates. nih.gov These products can then be transformed into chiral diesters.

Enantioselective conjugate additions of organometallic reagents to acyclic and cyclic dienoates have also been achieved with high efficiency and stereoselectivity using copper complexes of chiral N-heterocyclic carbenes. acs.org Furthermore, chiral diol-based organocatalysts have been employed in various enantioselective reactions, including the allylboration of ketones, to create adjacent tetrasubstituted stereocenters. mdpi.com Ruthenium(0) complexes with chiral diene ligands have been used for the enantioselective cross-dimerization of borylated dienes with alkenes, producing chiral borylated skipped dienes with high enantiomeric excess. researchgate.net

Reaction Pathways and Chemical Transformations of Tert Butyl 5 Phenylpenta 2,4 Dienoate

Cycloaddition Reactions

The conjugated diene system is a key structural feature that enables tert-butyl 5-phenylpenta-2,4-dienoate to undergo cycloaddition reactions, most notably the Diels-Alder reaction. These reactions are fundamental in synthetic organic chemistry for the construction of cyclic and polycyclic systems. researchgate.net

As a [4+2] cycloaddition, the Diels-Alder reaction involves the interaction of the 4π-electron system of the conjugated diene with the 2π-electron system of a dienophile to form a six-membered ring. researchgate.net The reactivity of the dienyl system in this compound is influenced by the electronic effects of both the terminal phenyl group and the tert-butyl ester group. The electron-withdrawing nature of the ester group can influence the energy levels of the diene's molecular orbitals, affecting its reactivity towards various dienophiles.

While direct studies on the Diels-Alder reactivity of this compound are not extensively documented, analogous compounds such as ethyl (2E,4E)-5-phenylpenta-2,4-dienoate are known to participate in related cycloadditions. For instance, photochemical [2+2] cycloadditions have been demonstrated, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov In the context of Diels-Alder reactions, the diene can react with a variety of dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, to yield complex cyclic adducts. rsc.org The reaction typically proceeds by heating the diene with a suitable dienophile, leading to the stereospecific formation of a cyclohexene (B86901) derivative.

The regioselectivity and stereoselectivity of cycloaddition reactions involving substituted dienes like this compound are critical aspects that determine the structure of the final product. nih.govresearchgate.net

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, two different regioisomers ("ortho" and "meta" adducts) can be formed. The outcome is governed by the electronic properties and orbital coefficients of the substituents on both the diene and the dienophile. For this compound, the phenyl group at the C5 position and the ester group at the C2 position create an electronic bias. The preferred regioisomer can often be predicted by considering the alignment of atomic orbitals in the transition state.

Stereoselectivity: The Diels-Alder reaction is known for its high degree of stereoselectivity. The relative orientation of the diene and dienophile in the transition state dictates the stereochemistry of the product. According to the "endo rule," the dienophile's substituents are typically oriented towards the developing π-system of the diene, leading to the formation of the endo isomer as the major product under kinetic control. Furthermore, the planar nature of the diene means the dienophile can approach from either of the two faces (diastereofacial selectivity), which can lead to different diastereomers if the diene is chiral or has a chiral auxiliary attached. rsc.org

Table 1: Predicted Outcomes of Diels-Alder Reactions with this compound This table presents hypothetical reaction outcomes based on established principles of cycloaddition reactions.

| Dienophile | Predicted Major Regioisomer | Predicted Major Stereoisomer |

|---|---|---|

| Maleic Anhydride | N/A (Symmetrical) | Endo |

| Methyl Acrylate (B77674) | "Ortho" adduct | Endo |

| Acrolein | "Ortho" adduct | Endo |

Conjugate Additions to the α,β-Unsaturated Ester

The presence of the electron-withdrawing tert-butyl ester group activates the conjugated dienyl system for nucleophilic attack. This allows for conjugate additions, where a nucleophile adds to the C4 (1,4-addition) or C6 (1,6-addition) position of the extended π-system.

Nucleophilic conjugate addition, or Michael addition, is a key reaction for this class of compounds. Various nucleophiles, including amines, thiols, and carbanions (such as enolates), can add to the dienyl ester. researchgate.net The regioselectivity of the addition (1,4- vs. 1,6-) is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions (kinetic vs. thermodynamic control). Softer nucleophiles and thermodynamically controlled conditions tend to favor 1,6-addition, leading to the formation of a more substituted and stable product. In contrast, harder nucleophiles and kinetically controlled conditions may favor 1,4-addition.

Organometallic reagents, such as Grignard reagents (RMgX), are potent nucleophiles that can react with α,β-unsaturated esters in several ways. masterorganicchemistry.com The reaction can proceed via:

1,2-Addition: Attack at the electrophilic carbonyl carbon of the ester. youtube.com

1,4-Conjugate Addition: Attack at the β-carbon (C4).

1,6-Conjugate Addition: Attack at the δ-carbon (C6).

Research on similar dienyl systems, like sorbic esters, has shown that the addition of Grignard reagents often proceeds with a preference for 1,4-addition, even though the terminal C6 position might be sterically more accessible. scispace.com This outcome is often explained by a cyclic transition state mechanism involving the magnesium atom, which directs the nucleophile to the C4 position. scispace.com However, the presence of catalysts, such as copper salts, can significantly alter the reaction pathway, often promoting conjugate addition over direct carbonyl attack. It is also noteworthy that after the initial conjugate addition, if excess Grignard reagent is present, a subsequent 1,2-addition to the ester carbonyl can occur. scispace.com

Table 2: Potential Products from the Addition of a Grignard Reagent (R-MgX) to this compound

| Type of Addition | Position of Attack | Initial Product Structure |

|---|---|---|

| 1,2-Addition | C2 (Carbonyl Carbon) | Tertiary alcohol (after double addition) |

| 1,4-Conjugate Addition | C4 | β-substituted γ,δ-unsaturated ester |

| 1,6-Conjugate Addition | C6 (δ-carbon) | δ-substituted α,β-unsaturated ester |

Electrophilic and Radical Functionalization of the Dienyl System

The electron-rich π-system of the diene is also susceptible to attack by electrophiles and radicals, providing pathways for further functionalization.

Electrophilic Functionalization: In the presence of strong acids, such as superacids like trifluoromethanesulfonic acid, the dienyl system can be activated towards electrophilic attack. Studies on the parent compound, 5-phenylpenta-2,4-dienoic acid, have shown that in such acidic media, the molecule can undergo protonation, generating a highly reactive carbocationic intermediate. researchgate.net This intermediate can then be attacked by weak nucleophiles, such as benzene, in a hydroarylation reaction. This process can lead to the addition of one or more aromatic groups to the carbon backbone and may be followed by intramolecular cyclization to form complex carbocyclic structures like tetralone and indanone derivatives. researchgate.net

Radical Functionalization: The double bonds within the dienyl system can also undergo radical-mediated transformations. rsc.orgmdpi.com The reaction can be initiated by a radical initiator, such as di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP), which generates radical species that can add to one of the double bonds. rsc.orgorganic-chemistry.org This initial addition creates a new, stabilized allylic radical intermediate. This intermediate can then participate in a variety of subsequent reactions, including hydrogen atom transfer, coupling with another radical, or further addition to another unsaturated molecule. These radical-initiated cascades can lead to the introduction of multiple functional groups across the diene system in a single synthetic operation, a process known as trifunctionalization. mdpi.com

Derivatization and Modifications at the Ester Group

The tert-butyl ester group of this compound offers several pathways for derivatization, primarily through cleavage of the carbon-oxygen bond. These transformations allow for the conversion of the ester into other valuable functional groups.

One common modification is the hydrolysis or deprotection of the tert-butyl group to yield the corresponding carboxylic acid, (2E,4E)-5-phenylpenta-2,4-dienoic acid. This reaction is typically carried out under acidic conditions. For instance, aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl esters. Another method involves the use of Lewis acids, such as zinc bromide (ZnBr₂), in a solvent like dichloromethane (B109758) to achieve chemoselective hydrolysis. A particularly mild method employs the combination of the tris(4-bromophenyl)amminium cation radical (often referred to as "magic blue") and triethylsilane, which facilitates the catalytic de-tert-butylation of tert-butyl esters.

Transesterification is another key modification, allowing for the conversion of the tert-butyl ester into other alkyl esters. This can be achieved under either acidic or basic conditions by reacting with an excess of the desired alcohol. For example, borane (B79455) catalysts, such as B(C₆F₅)₃, have been shown to be effective for the transesterification of tert-butyl esters with other esters, like α-aryl α-diazoesters. Enzyme-catalyzed transesterification, for instance using lipases like Novozym 435, also presents a viable, though less commonly reported, pathway for such transformations.

Furthermore, the tert-butyl ester can be converted into an acid chloride . This transformation can be achieved by reacting the ester with thionyl chloride (SOCl₂). This method is often selective for tert-butyl esters in the presence of other less reactive ester groups. The resulting acid chloride is a versatile intermediate that can be readily converted into a variety of amides and other esters.

Below is a table summarizing potential derivatization reactions at the ester group:

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis/Deprotection | Aqueous H₃PO₄ or ZnBr₂ or (4-BrC₆H₄)₃N•+ / HSiEt₃ | Carboxylic Acid |

| Transesterification | Alcohol (ROH) with acid or base catalyst; B(C₆F₅)₃ | New Ester (Alkyl, Aryl) |

| Conversion to Acid Chloride | SOCl₂ | Acid Chloride |

Mechanistic Investigations of Novel Transformations

The synthesis of this compound itself can be accomplished through novel palladium-catalyzed transformations. One such method is the direct cross-coupling reaction of simple alkenes with acrylates, which proceeds via C-H bond activation. Specifically, the coupling of styrene (B11656) with tert-butyl acrylate in the presence of a palladium(II) catalyst represents an atom- and step-economical approach to this dienoate.

Based on established mechanisms for palladium-catalyzed C-H olefination reactions, a plausible catalytic cycle for the synthesis of this compound from styrene and tert-butyl acrylate can be proposed. The cycle is believed to be initiated by a palladium(II) species, such as palladium acetate (B1210297) (Pd(OAc)₂).

The proposed catalytic cycle involves the following key steps:

C-H Activation : The Pd(II) catalyst coordinates to the styrene and facilitates the cleavage of a vinylic C-H bond. This step is often the rate-determining step of the reaction and results in the formation of a vinylpalladium intermediate.

Coordination and Migratory Insertion : The tert-butyl acrylate then coordinates to the palladium center of the vinylpalladium intermediate. This is followed by a migratory insertion of the acrylate into the vinyl-palladium bond.

β-Hydride Elimination : The newly formed palladium alkyl species undergoes β-hydride elimination to release the final product, this compound, and a palladium hydride species (H-Pd-X).

Catalyst Regeneration : The active Pd(II) catalyst is regenerated from the palladium hydride species through oxidation, often facilitated by an oxidant present in the reaction mixture, allowing the catalytic cycle to continue.

This proposed cycle is consistent with mechanistic studies of similar palladium-catalyzed reactions involving conjugated dienes and other olefinic substrates.

Within the proposed catalytic cycle, the vinylpalladium intermediate is a key species. This intermediate is formed during the initial C-H activation step where the palladium catalyst bonds directly to a vinyl carbon of the styrene molecule. Such intermediates have been proposed and, in some cases, synthesized and characterized in related palladium-catalyzed olefination reactions.

The structure of this intermediate would feature a sigma bond between the palladium atom and the terminal carbon of the vinyl group of the original styrene molecule. The stability and reactivity of this intermediate are crucial for the subsequent steps of the catalytic cycle. Following the formation of the vinylpalladium species, the coordination and subsequent insertion of tert-butyl acrylate lead to the elongation of the carbon chain and the formation of a new carbon-carbon bond, ultimately leading to the conjugated diene structure of the final product.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule and their relationships to neighboring atoms. For tert-Butyl 5-phenylpenta-2,4-dienoate, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl3), displays distinct signals corresponding to the different types of protons present.

The signals for the aromatic protons of the phenyl group appear in the downfield region of the spectrum, typically between δ 7.27 and 7.46 ppm. The olefinic protons of the pentadienoate chain are observed at chemical shifts ranging from δ 6.01 to 7.21 ppm. A characteristic singlet for the nine equivalent protons of the tert-butyl group is found in the upfield region, around δ 1.52 ppm. The coupling constants (J values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.46 | d | 7.3 | 2H, Aromatic |

| 7.34 | t | 7.4 | 2H, Aromatic |

| 7.27 | t | 7.3 | 1H, Aromatic |

| 7.21 | dd | 15.3, 10.5 | 1H, Olefinic |

| 6.84 | d | 15.6 | 1H, Olefinic |

| 6.01 | d | 15.3 | 1H, Olefinic |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 166.4 ppm. The signals for the carbon atoms of the phenyl ring and the diene system are found in the range of δ 122.9 to 142.5 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group resonate at approximately δ 80.2 and 28.2 ppm, respectively.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.4 | C=O (Ester) |

| 142.5 | Olefinic/Aromatic C |

| 139.3 | Olefinic/Aromatic C |

| 136.6 | Olefinic/Aromatic C |

| 128.9 | Olefinic/Aromatic C |

| 128.8 | Olefinic/Aromatic C |

| 127.1 | Olefinic/Aromatic C |

| 125.7 | Olefinic/Aromatic C |

| 122.9 | Olefinic/Aromatic C |

| 80.2 | Quaternary C (tert-Butyl) |

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to trace the connectivity of hydrogen atoms through the carbon framework. Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations) or to which they are coupled over two or three bonds, respectively. These techniques provide unambiguous evidence for the assigned structure by piecing together the molecular fragments identified in 1D NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

Ionization Techniques (e.g., ESI, APCI)

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. The choice of ionization technique is critical and depends on the analyte's properties. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are applicable, typically in positive ion mode.

In these "soft" ionization methods, protonation of the molecule is the most likely event, with the carbonyl oxygen of the ester group being the most favorable protonation site. researchgate.net This yields a protonated molecule, [M+H]⁺, which allows for the unambiguous determination of the molecular weight.

Subsequent fragmentation of the protonated molecule in the mass spectrometer provides structural information. For α,β-unsaturated aromatic ketones and esters, fragmentation pathways are well-documented. researchgate.netacs.org Key fragmentation events for protonated this compound would likely include:

Loss of isobutylene: A characteristic fragmentation of tert-butyl esters, leading to a stable tert-butyl carbocation or the neutral loss of isobutylene.

Cleavage of the ester group: Fragmentation can occur at the C-O bond of the ester.

Fragmentations along the conjugated system: The extended π-system of the phenylpenta-2,4-dienoate moiety can undergo various cleavages.

Different ionization methods, such as electron ionization (EI) used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), can provide complementary fragmentation patterns that are more energetic and can aid in detailed structural characterization of α,β-unsaturated systems. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.comlibretexts.org The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure as an α,β-unsaturated ester with an aromatic substituent. spectroscopyonline.com

The key diagnostic peaks include:

C=O Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in an IR spectrum. libretexts.orgpressbooks.pub For a standard saturated aliphatic ester, this peak appears around 1735-1750 cm⁻¹. libretexts.org However, conjugation of the carbonyl group with the C=C double bonds in the pentadienoate chain lowers the absorption frequency to approximately 1715-1730 cm⁻¹. libretexts.orgquimicaorganica.orgpg.edu.pl This shift is a definitive indicator of the α,β-unsaturated nature of the ester.

C-O Stretch: Esters display strong C-O stretching bands. Two distinct C-O stretches are typically observed: one for the C(=O)-O bond and another for the O-C(CH₃)₃ bond, appearing in the 1000-1300 cm⁻¹ region. spectroscopyonline.comlibretexts.org

C=C Stretch: The spectrum will show absorptions corresponding to the carbon-carbon double bonds of the conjugated diene and the aromatic phenyl ring. These peaks typically appear in the 1450-1650 cm⁻¹ range. libretexts.org

C-H Bends: Out-of-plane ("oop") C-H bending vibrations for the substituted aromatic ring are expected in the 675-900 cm⁻¹ region, and their specific pattern can sometimes suggest the substitution pattern of the phenyl group. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H (tert-butyl) | Stretch | 2850-2980 | Medium-Strong |

| Conjugated Ester C=O | Stretch | 1715-1730 | Strong, Sharp |

| Aromatic & Alkene C=C | Stretch | 1450-1650 | Medium-Variable |

| Ester C-O | Stretch | 1000-1300 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 675-900 | Strong |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is indispensable for separating the target compound from reaction byproducts and for analyzing its purity, including the ratio of any geometric isomers.

Gas Chromatography (GC) for Volatile Compounds and Isomer Ratios

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. nih.govnih.gov A primary application of GC in this context is the separation and quantification of geometric (cis/trans or E/Z) isomers of the dienoate chain.

The separation of geometric isomers is highly dependent on the stationary phase of the GC column. mdpi.com

Stationary Phase: Polar capillary columns, such as those with cyanopropyl or polyethylene (B3416737) glycol (e.g., DB-23, HP-PONA) phases, are often effective for separating unsaturated isomers. researchgate.netresearchgate.net The different dipole moments and shapes of the E/Z isomers lead to differential interactions with the polar stationary phase, resulting in different retention times.

Elution Order: The elution order can vary. In some systems, trans (E) isomers, being more linear, elute slightly earlier than the corresponding cis (Z) isomers. mdpi.comresearchgate.net The precise retention times and resolution would need to be determined empirically.

Quantification: By integrating the peak areas of the separated isomers, GC can be used to determine the isomer ratio in a given sample.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Polar Capillary Column (e.g., DB-23, 30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, then ramp at 10 °C/min to 250 °C) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line Temperature |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the purity analysis and separation of a wide range of compounds, including those that are not sufficiently volatile for GC.

For purity analysis and the separation of geometric isomers of this compound, reversed-phase HPLC is a common choice. researchgate.net

Stationary Phases: A standard C18 (ODS) column can be effective. However, phenyl-based stationary phases (e.g., Phenyl-Hexyl) may offer enhanced selectivity for aromatic and unsaturated compounds due to potential π-π interactions between the analyte and the stationary phase. qub.ac.ukchromatographyonline.com

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. sielc.comsielc.comsielc.com

Detection: The compound's extended conjugated system, including the phenyl group and diene, makes it an excellent chromophore for UV detection at a wavelength around 280 nm. qub.ac.uk

Chiral HPLC for Enantiomeric Excess Determination

While the structure of this compound is not inherently chiral, if it were synthesized from a chiral precursor or used in an asymmetric reaction that introduces a chiral center, determining the enantiomeric excess (ee) would be crucial. Chiral HPLC is the standard method for this analysis. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to the formation of transient, short-lived diastereomeric complexes with different energies, causing one enantiomer to be retained on the column longer than the other. sigmaaldrich.com

Columns: Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns), are widely used. rsc.org

Mobile Phase: The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol). rsc.org The separation is optimized by adjusting the ratio of these solvents.

Enantiomeric Excess Calculation: By integrating the areas of the two separated enantiomer peaks (Area A and Area B), the enantiomeric excess can be calculated using the formula: ee (%) = |(Area A - Area B) / (Area A + Area B)| × 100. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of Tert Butyl 5 Phenylpenta 2,4 Dienoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For tert-butyl 5-phenylpenta-2,4-dienoate, DFT calculations would be employed to determine its most stable three-dimensional structure. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule can be precisely calculated.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) to perform the geometry optimization. The results would provide a detailed picture of the molecule's shape, including the planarity of the diene system and the orientation of the phenyl and tert-butyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (diene) | ~1.35 - 1.40 Å |

| C-C (single) | ~1.45 - 1.50 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.36 Å | |

| Bond Angle | C=C-C | ~120° - 125° |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-C-C (diene) | ~180° (for s-trans) |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. A specific DFT calculation would be required to determine the precise values for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how the molecule will interact with other chemical species.

For this compound, the HOMO would likely be located on the electron-rich phenylpenta-2,4-dienoate system, making it susceptible to attack by electrophiles. The LUMO, conversely, would be the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap implies higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Energy Level | Predicted Location of Highest Electron Density | Role in Reactions |

| HOMO | High | π-system of the diene and phenyl group | Electron donor (nucleophile) |

| LUMO | Low | Carbonyl carbon and conjugated system | Electron acceptor (electrophile) |

| HOMO-LUMO Gap | ΔE | - | Indicator of chemical reactivity and stability |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states—the high-energy structures that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction mechanism can be predicted. For a dienyl ester like this compound, computational modeling could be used to study reactions such as Diels-Alder cycloadditions or nucleophilic additions to the carbonyl group.

Conformational Analysis and Stereochemical Preferences of Dienyl Esters

The flexible single bonds in this compound allow it to adopt various spatial arrangements, or conformations. A detailed conformational analysis would involve systematically rotating key bonds (like the C-C single bonds in the diene chain and the C-O ester bond) and calculating the relative energies of the resulting conformers. This analysis would reveal the most stable, low-energy conformations and the energy barriers to rotation between them. Such studies are critical for understanding how the molecule's shape influences its reactivity and physical properties. For instance, the diene moiety can exist in s-trans or s-cis conformations, with the s-cis form being essential for participation in pericyclic reactions like the Diels-Alder reaction.

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, calculations could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, one can predict the positions of characteristic peaks, such as the C=O stretch of the ester and the C=C stretches of the diene and phenyl groups.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra and confirming the molecular structure.

UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the wavelength of maximum absorption (λmax), which is related to the extent of conjugation in the molecule.

Role in Advanced Organic Synthesis and Materials Research

tert-Butyl 5-phenylpenta-2,4-dienoate as a Building Block for Complex Architectures

The extended π-system of the diene in conjunction with the phenyl group makes this compound a candidate for participating in various carbon-carbon bond-forming reactions to construct intricate molecular frameworks. The diene moiety is primed for cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the stereocontrolled synthesis of six-membered rings. This reactivity could allow for the construction of complex polycyclic systems that are features of many natural products and pharmaceutically active molecules.

The presence of the phenyl group and the ester functionality offers further sites for chemical modification, allowing for the introduction of additional complexity. The tert-butyl ester group, while generally robust, can be removed under specific acidic conditions, unmasking a carboxylic acid that can be used for further derivatization, such as amide bond formation.

Precursors for the Synthesis of Specific Scaffolds and Chemical Libraries

In the context of drug discovery and materials science, the generation of chemical libraries containing diverse molecular scaffolds is crucial. This compound could serve as a versatile starting material for the synthesis of various scaffolds. For instance, through Diels-Alder reactions with a range of dienophiles, a library of substituted cyclohexene (B86901) derivatives could be readily assembled.

Furthermore, the conjugated system is susceptible to Michael additions, which could be employed to introduce a variety of functional groups at the β- or δ-positions, leading to linear or cyclized products depending on the nature of the nucleophile and subsequent reaction conditions. This reactivity could be harnessed in combinatorial chemistry workflows to rapidly generate a multitude of compounds for high-throughput screening.

Development of Novel Synthetic Methodologies Leveraging Dienyl Ester Reactivity

The unique electronic and steric properties of this compound could be exploited in the development of new synthetic methods. The reactivity of the diene can be modulated by the electron-withdrawing character of the ester group. Research into transition metal-catalyzed reactions, such as cross-coupling and hydrofunctionalization reactions, could uncover novel transformations specific to this substrate.

For example, palladium-catalyzed reactions could potentially be used to couple aryl or vinyl halides at various positions of the diene system. The steric bulk of the tert-butyl group might also influence the regioselectivity and stereoselectivity of certain reactions, offering a handle for controlling reaction outcomes in novel ways.

Investigation of Polymerization Behavior for Advanced Materials

Conjugated dienes are well-known monomers for the synthesis of polymers with interesting electronic and physical properties. While there is no specific academic research detailing the polymerization of this compound, its structure suggests it could undergo polymerization via several mechanisms, including radical, anionic, and cationic polymerization.

The resulting polymer would feature a phenyl group and a tert-butyl ester group pendant to the polymer backbone. These functionalities could impart specific properties to the material, such as altered solubility, thermal stability, and mechanical strength. The potential for post-polymerization modification of the ester group further expands the possibilities for creating functional materials with tailored properties for applications in areas like coatings, adhesives, or advanced composites. Further investigation is required to explore the feasibility and potential of polymerizing this specific monomer.

Structure Reactivity Relationship Srr Studies of Dienyl Ester Systems

Impact of Dienyl Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of the dienyl moiety in tert-butyl 5-phenylpenta-2,4-dienoate is a critical determinant of its participation in concerted reactions, most notably cycloadditions such as the Diels-Alder reaction. For a diene to undergo a [4+2] cycloaddition, it must adopt an s-cis conformation, where the two double bonds are on the same side of the central single bond. The s-trans conformation, where the double bonds are on opposite sides, is sterically favored but unreactive in this context. libretexts.org

The phenyl group at the 5-position and the ester group at the 2-position influence the rotational barrier around the C3-C4 single bond, thereby affecting the equilibrium between the s-cis and s-trans conformers. In the case of this compound, the thermodynamically more stable stereoisomer is the (2E,4E)-isomer. This isomer can readily adopt the necessary s-cis conformation for cycloaddition reactions.

In other pericyclic reactions, such as photochemical [2+2] cycloadditions, the dienyl stereochemistry also plays a crucial role. Research on related 5-arylpenta-2,4-dienoic acids has shown that the (E,E)-configuration is often employed in the synthesis of precursors for such reactions. nih.gov The defined geometry of the diene system is essential for achieving predictable stereochemical outcomes in the resulting cyclobutane (B1203170) products.

Influence of the Ester Functionality on Chemical Transformations

The ester functionality in this compound has a significant electronic influence on the conjugated system. As an electron-withdrawing group, the ester moiety polarizes the diene, affecting its reactivity in various transformations. In the context of Diels-Alder reactions, where the diene typically acts as the electron-rich component, the presence of an electron-withdrawing ester group can decrease its reactivity towards electron-poor dienophiles (a "normal" Diels-Alder reaction). Conversely, it can enhance its reactivity in "inverse-electron-demand" Diels-Alder reactions, where the diene reacts with an electron-rich dienophile.

The nature of the ester's alkyl group—in this case, tert-butyl—primarily imparts steric effects and influences the stability and subsequent transformations of the molecule. The bulky tert-butyl group can sterically hinder the approach of reagents to the ester carbonyl and the adjacent double bond. This steric hindrance can affect reaction rates and, in some cases, the stereochemical outcome of reactions.

The tert-butyl ester is also known for its specific cleavage conditions. Unlike methyl or ethyl esters, which are typically hydrolyzed under basic or acidic conditions, tert-butyl esters are readily cleaved under acidic conditions via a mechanism that involves the formation of a stable tert-butyl cation. organic-chemistry.org This property makes the tert-butyl group a useful protecting group for the carboxylic acid functionality, as it can be selectively removed in the presence of other ester types.

| Feature | Influence on Chemical Transformations |

| Electronic Effect | Electron-withdrawing nature polarizes the diene, affecting cycloaddition reactivity. |

| Steric Hindrance | The bulky tert-butyl group can hinder the approach of reagents. |

| Chemical Stability | Stable to basic hydrolysis, but readily cleaved under acidic conditions. |

| Protecting Group | Useful for selective protection of the carboxylic acid functionality. |

Systematic Investigations of Substituent Effects on the Phenyl Ring on Reactivity

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups on the phenyl ring increase the electron density of the diene system. This enhancement of electron density would be expected to increase the rate of "normal" Diels-Alder reactions where the diene reacts with an electron-deficient dienophile.

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) on the phenyl ring would decrease the electron density of the diene. This would likely decrease the rate of "normal" Diels-Alder reactions but could potentially increase the rate of "inverse-electron-demand" Diels-Alder reactions.

These electronic effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). Such an analysis would provide a quantitative measure of the sensitivity of the reaction to electronic perturbations on the phenyl ring. Studies on related systems, such as TEMPO-type nitroxides with phenyl rings, have demonstrated the utility of the phenyl group in controlling electronic and steric effects. rsc.org

| Substituent Type on Phenyl Ring | Expected Effect on "Normal" Diels-Alder Reactivity |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increased reactivity |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreased reactivity |

| Halogens (e.g., -Cl, -Br) | Decreased reactivity (inductive withdrawal outweighs resonance donation) |

Comparison of tert-Butyl Ester with Other Alkyl Esters in Synthetic Efficiency and Product Distribution

The choice of the ester group in a dienyl ester system can have practical implications for synthetic efficiency and product distribution. The comparison between a tert-butyl ester and other alkyl esters, such as methyl or ethyl esters, highlights differences in steric bulk and reactivity.

In terms of synthesis, tert-butyl esters are often prepared under conditions that favor the formation of the bulky ester, which can sometimes be more challenging than the preparation of less hindered esters. studymind.co.uk However, methods for the synthesis of conjugated dienes with various ester functionalities, including tert-butyl, have been developed. For example, alkyne-acrylate coupling reactions have been shown to be effective with tert-butyl acrylate (B77674), yielding the corresponding conjugated diene with excellent yield. mdpi.com

The steric bulk of the tert-butyl group can influence the stereochemical outcome of reactions. In intramolecular Diels-Alder reactions of systems tethered by a silyl (B83357) ether, the endo/exo ratio of the products was found to be dependent on the substituents on the silicon atom, with a bulky tert-butyl group favoring the exo product. thieme-connect.de This suggests that in intermolecular reactions of this compound, the steric demand of the ester group could influence the facial selectivity of the dienophile's approach, potentially altering the product distribution compared to a methyl or ethyl ester.

In terms of product isolation and purification, the properties of the ester can be advantageous. The higher crystallinity and different solubility profile of tert-butyl esters compared to their methyl or ethyl counterparts can sometimes facilitate purification by crystallization.

Finally, the unique cleavage conditions of the tert-butyl ester provide a significant advantage in synthetic planning. Its stability to nucleophilic attack and basic hydrolysis allows for transformations on other parts of the molecule without affecting the ester. Subsequent selective deprotection under mild acidic conditions can then unmask the carboxylic acid for further reactions. This orthogonality is a key consideration in multi-step syntheses.

| Alkyl Ester | Steric Hindrance | Cleavage Conditions | Synthetic Utility |

| Methyl | Low | Acidic or basic hydrolysis | General purpose, readily available |

| Ethyl | Low | Acidic or basic hydrolysis | General purpose, common solvent |

| tert-Butyl | High | Acidic cleavage | Orthogonal protecting group, can influence stereoselectivity |

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl 5-phenylpenta-2,4-dienoate?

The Horner-Wadsworth-Emmons (HWE) olefination reaction is widely used for synthesizing α,β-unsaturated esters, including tert-butyl dienoate derivatives. For example, tert-butyl diethyl phosphonoacetate can react with aldehyde precursors under basic conditions (e.g., LiCl/DBU in dry acetonitrile) to form conjugated dienoates. This method yields moderate to good stereoselectivity for the (E,E)-isomer, critical for applications in photochemical studies .

- Key reagents : LiCl, DBU, tert-butyl diethyl phosphonoacetate.

- Conditions : Dry CH₃CN, 1-hour reaction time, silica gel chromatography purification.

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the dienoate structure (e.g., coupling constants for conjugated double bonds) and tert-butyl group presence (singlet at ~1.4 ppm for C(CH₃)₃).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₅H₁₈O₂, exact mass 242.1307).

- Polar Surface Area (PSA) : Calculated PSA (~26.3 Ų) can predict solubility and reactivity .

Q. What storage and handling precautions are necessary for this compound?

- Storage : Tightly sealed containers in a cool, ventilated area (avoid heat/light). Freezer storage (-20°C) is recommended for long-term stability.

- Safety : Use explosion-proof equipment if handling near ignition sources. Ground metal containers to prevent static discharge .

Q. How does the tert-butyl group influence the compound’s reactivity compared to other alkyl esters?

The tert-butyl group provides steric hindrance, stabilizing the ester against nucleophilic attack and hydrolysis. This enhances thermal stability, making it suitable for high-temperature reactions (e.g., Diels-Alder cycloadditions). Comparative studies with methyl or ethyl esters show slower reaction kinetics for tert-butyl derivatives .

Advanced Research Questions

Q. What mechanisms govern the stereoselective isomerization of this compound?

Dinuclear palladium complexes (e.g., PdI−PdI) enable syn-stereospecific isomerization of dienoates without photoirradiation. For example, (2E,4E)-isomers form transoid-antifacial adducts with Pd catalysts, while (2Z,4E)-isomers yield cisoid-antifacial products. This mechanism is critical for accessing thermodynamically less stable isomers .

- Experimental setup : CD₃NO₂-CD₃CN (9:1 v/v), monitored by NMR.

- Key data : Stereochemical outcomes are confirmed via X-ray crystallography or NOESY.

Q. Can this compound act as a ligand or substrate in catalytic systems?

Yes. Its conjugated diene system participates in transition-metal-catalyzed reactions:

- Ligand design : The dienoate backbone can coordinate to Pd or Rh centers, modulating catalyst activity in cross-coupling reactions.

- Substrate reactivity : In Heck reactions, the tert-butyl ester stabilizes intermediates, reducing side reactions .

Q. How does computational modeling predict the reactivity of this compound in [4+2] cycloadditions?

Density Functional Theory (DFT) studies reveal that the electron-deficient dienoate acts as a dienophile, with frontier molecular orbitals (LUMO ≈ -1.5 eV) favoring interactions with electron-rich dienes. The tert-butyl group’s steric effects lower activation barriers by pre-organizing the transition state .

- Modeling software : Gaussian or ORCA with B3LYP/6-31G(d) basis set.

Q. What role does this compound play in polymer or material science applications?

The compound serves as a monomer in photo-responsive polymers due to its conjugated system. For example, UV irradiation induces [2+2] cycloadditions, enabling dynamic cross-linking in hydrogels. Thermal reversibility (via retro-Diels-Alder) allows tunable material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.